N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine is an organic compound with a complex structure It is characterized by the presence of a cyclohexyl ring substituted with an ethyl group and a propane-1,3-diamine backbone with multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylamine with ethyl bromide to introduce the ethyl group. This is followed by the reaction with 2,2-dimethylpropane-1,3-diamine under controlled conditions to achieve the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient production of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenated compounds like bromoethane (C₂H₅Br)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-N-(4-ethylcyclohexyl)amine hydrochloride
- 4-ethyl-N-methylcyclohexanamine
- N-(4-ethylcyclohexyl)-3,4-difluorobenzenesulfonamide
Uniqueness
N’-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine is unique due to its specific structural features, such as the presence of multiple methyl groups and the ethyl-substituted cyclohexyl ring. These structural elements contribute to its distinct chemical properties and reactivity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N'-(4-ethylcyclohexyl)-N,N,2,2-tetramethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2/c1-6-13-7-9-14(10-8-13)16-11-15(2,3)12-17(4)5/h13-14,16H,6-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHUWOJOZNWUJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NCC(C)(C)CN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.